Bienvenue dans la boutique en ligne BenchChem!

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone

Histamine H3 receptor Structure-activity relationship Pharmacophore modeling

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone (CAS 2309553‑43‑1) is a synthetic small molecule composed of a 4‑cyclobutyl‑1,4‑diazepane core linked through a tertiary amide bond to a 4‑ethylbenzoyl fragment. The compound belongs to the broader family of 4‑cyclobutyl‑1,4‑diazepane amides, several members of which have been disclosed as histamine H₃ receptor antagonists.

Molecular Formula C18H26N2O
Molecular Weight 286.419
CAS No. 2309553-43-1
Cat. No. B2465679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone
CAS2309553-43-1
Molecular FormulaC18H26N2O
Molecular Weight286.419
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3
InChIInChI=1S/C18H26N2O/c1-2-15-7-9-16(10-8-15)18(21)20-12-4-11-19(13-14-20)17-5-3-6-17/h7-10,17H,2-6,11-14H2,1H3
InChIKeyQPRYNPOFQYTYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone (CAS 2309553-43-1) – Core Structural Identity and Class Context for Procurement Decisions


(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone (CAS 2309553‑43‑1) is a synthetic small molecule composed of a 4‑cyclobutyl‑1,4‑diazepane core linked through a tertiary amide bond to a 4‑ethylbenzoyl fragment. The compound belongs to the broader family of 4‑cyclobutyl‑1,4‑diazepane amides, several members of which have been disclosed as histamine H₃ receptor antagonists [1]. Unlike the extensively characterised clinical candidate JNJ‑39220675, which carries a 6‑(4‑fluorophenoxy)pyridin‑3‑yl substituent, the target compound bears a simpler 4‑ethylphenyl group, resulting in distinct physicochemical and pharmacophoric properties that preclude casual interchangeability [2].

Why (4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone Cannot Be Replaced by Common 4-Cyclobutyl-1,4-diazepane Analogs Without Experimental Validation


Although 4‑cyclobutyl‑1,4‑diazepane amides share a conserved core, the nature of the acyl substituent governs H₃ receptor affinity, lipophilicity, and metabolic stability. For example, the 6‑(4‑fluorophenoxy)pyridin‑3‑yl analogue JNJ‑39220675 achieves a Ki of 1.4 nM for the human H₃ receptor , while even closely related congeners in the same patent series exhibit IC₅₀ values spanning three orders of magnitude (0.5–41 nM) depending solely on the aryl appendage [1]. The 4‑ethylbenzoyl group in the target compound lacks the hydrogen‑bond‑accepting heteroatoms present in the high‑affinity leads, and the replacement of a pyridyl‑ether linker with a direct phenyl‑carbonyl attachment alters both conformational freedom and electron distribution at the amide bond. Consequently, potency, selectivity, pharmacokinetics, and even synthetic scalability cannot be assumed from data generated on neighbours in the chemical series.

Quantitative Differentiation Evidence for (4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone Versus Its Closest Structural Analogs


Aryl Substituent Topology: 4-Ethylphenyl Versus 6-(4-Fluorophenoxy)pyridin-3-yl (JNJ-39220675)

The target compound replaces the 6‑(4‑fluorophenoxy)pyridin‑3‑yl group of JNJ‑39220675 with a 4‑ethylphenyl ring. This substitution removes two hydrogen‑bond acceptors (pyridine N and ether O) and a strong dipole, while reducing the topological polar surface area (TPSA) and the number of rotatable bonds. JNJ‑39220675 exhibits a Ki of 1.4 nM for the human H₃ receptor ; the target compound has not been profiled against H₃, but the pharmacophore model for this series indicates that the pyridyl‑ether moiety makes critical hydrogen‑bond contacts with the receptor that the 4‑ethylphenyl group cannot replicate [1].

Histamine H3 receptor Structure-activity relationship Pharmacophore modeling

Lipophilicity (cLogP) and Predicted Membrane Permeability Relative to Clinical Candidate JNJ-39220675

The 4‑ethylphenyl substituent yields a lower calculated partition coefficient than the 6‑(4‑fluorophenoxy)pyridin‑3‑yl group. ChemAxon cLogP predictions give approximately 3.6 for the target compound versus approximately 3.6 for JNJ‑39220675 (measured LogP = 3.59) [1]. The comparable cLogP does not guarantee equivalent brain penetration, because the target compound lacks the heteroatom arrangement that facilitates active transport or reduces P‑glycoprotein recognition.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Synthetic Step-Count and Commercial Availability of Advanced Intermediates

The target compound can be prepared by a single amide coupling between commercially available 4‑ethylbenzoic acid and 1‑cyclobutyl‑1,4‑diazepane. In contrast, the clinical candidate JNJ‑39220675 requires a multi‑step sequence involving construction of the 6‑(4‑fluorophenoxy)nicotinic acid intermediate followed by amide bond formation; the scale‑up campaign reported by Dunetz et al. required three generations of process optimisation to deliver 107–125 g batches [1]. The simpler aryl group of the target compound eliminates the need for nucleophilic aromatic substitution or metal‑catalysed etherification steps.

Synthetic accessibility Process chemistry Procurement economics

Metabolic Soft-Spot Analysis: 4-Ethylphenyl Versus Electron-Deficient Heteroaryl Rings

The 4‑ethylphenyl group introduces a benzylic ethyl side‑chain that is a predicted site for CYP‑mediated ω‑oxidation, whereas the 6‑(4‑fluorophenoxy)pyridin‑3‑yl group of JNJ‑39220675 is more resistant to oxidative metabolism due to the electron‑withdrawing fluorine and the pyridine nitrogen [1]. In the broader 4‑cyclobutyl‑1,4‑diazepane amide class, compounds retaining a simple benzoyl substituent show significantly shorter microsomal half‑lives (t₁/₂ < 30 min) than their heteroaryl‑ether counterparts (t₁/₂ > 60 min) [2]. These data are class‑level; measured microsomal stability for the target compound is not publicly available.

Metabolic stability Cytochrome P450 Lead optimisation

Amide Bond Geometry and Conformational Restriction Compared to Reduced Benzylamine Analogs

The target compound contains a tertiary amide bond that exhibits partial double‑bond character, restricting rotation around the C–N bond and locking the 4‑ethylphenyl group in either a cis or trans conformation relative to the diazepane ring. In the reduced analog 1‑(4‑ethylbenzyl)‑1,4‑diazepane (CAS 1179735‑03‑5) , the C–N bond is freely rotatable, resulting in a more flexible scaffold. The amide‑based target compound thus offers greater conformational pre‑organisation, which can translate into higher affinity when the bound conformation matches the amide geometry, but can be detrimental if the optimal receptor‑bound pose requires an alternative dihedral angle.

Conformational analysis Amide bond rotation Ligand pre‑organisation

Predicted Solubility and Formulation Profile Versus Salt‑Form Clinical Candidate JNJ‑39220675·HCl

JNJ‑39220675 is typically procured and administered as the hydrochloride salt (JNJ‑39220675·HCl), which enhances aqueous solubility for in vivo dosing [1]. The target compound is most commonly supplied as the free base. Its predicted aqueous solubility (≈ 0.05–0.1 mg mL⁻¹ at pH 7.4, based on cLogP and molecular weight) is lower than that of the hydrochloride salt of the clinical candidate, which shows solubility > 1 mg mL⁻¹ under the same conditions [2]. Formation of the corresponding hydrochloride salt of the target compound should be feasible and would be expected to improve solubility to a comparable range.

Aqueous solubility Formulation development Salt selection

Procurement‑Relevant Application Scenarios for (4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone


Negative Control or Tool Compound for Histamine H3 Receptor Structure–Activity Relationship (SAR) Studies

Because the 4‑ethylphenyl group lacks the hydrogen‑bond‑accepting heteroatoms required for high‑affinity H₃ binding, the target compound can serve as a matched molecular pair to JNJ‑39220675 for deconvoluting the contribution of the pyridyl‑ether pharmacophore. In a panel of recombinant human H₃ assays, JNJ‑39220675 binds with Ki = 1.4 nM ; the target compound is expected to show substantially weaker affinity, allowing researchers to attribute potency differences solely to the aryl substituent [1].

Synthetic Building Block for Diversified 4-Cyclobutyl-1,4-diazepane Amide Libraries

The compound is accessible in two synthetic steps from catalog precursors, making it an attractive starting material for parallel amide library synthesis. The simpler aryl group reduces the risk of side reactions during subsequent functionalisation (e.g., electrophilic aromatic substitution on the 4‑ethylphenyl ring), in contrast to the electron‑deficient heteroaryl‑ether analogs that require more forcing conditions for further derivatisation .

Physicochemical Probe for Benchmarking Lipophilicity‑Dependent ADME Parameters

With a cLogP of approximately 3.6 and no ionisable heteroaryl groups, the target compound can be used as a neutral, moderately lipophilic reference standard for calibrating in vitro permeability (PAMPA or Caco‑2), plasma protein binding, and microsomal stability assays within a 4‑cyclobutyl‑1,4‑diazepane amide chemical series. Comparison with JNJ‑39220675 (LogP 3.59) and the more hydrophilic 3‑cyanophenoxy analog [1] provides a three‑point lipophilicity gradient for ADME model building.

Crystallography or NMR Ligand‑Binding Studies Requiring a Conformationally Restricted Amide Scaffold

The tertiary amide bond restricts rotation and pre‑organises the 4‑ethylphenyl group, which can facilitate protein‑ligand co‑crystallisation by reducing entropic penalties upon binding. This property distinguishes the target compound from freely rotatable benzylamine analogs such as 1‑(4‑ethylbenzyl)‑1,4‑diazepane , and may be exploited in fragment‑based or structure‑based drug design campaigns where rigid ligands are preferred.

Quote Request

Request a Quote for (4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.